molecular formula C26H25N3O3 B13358914 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide

Cat. No.: B13358914
M. Wt: 427.5 g/mol
InChI Key: YOMHNEGCTHBVHV-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-5-en-2-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a complex organic compound with a unique structure that combines a bicyclic heptene ring with an isoindoloquinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide typically involves multiple steps. The initial step often includes the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl precursor, followed by its coupling with the isoindoloquinazoline derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to modulate cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is unique due to its combination of the bicyclic heptene ring and the isoindoloquinazoline moiety.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide

InChI

InChI=1S/C26H25N3O3/c30-23(27-15-18-14-16-9-10-17(18)13-16)11-12-28-24-19-5-1-2-6-20(19)26(32)29(24)22-8-4-3-7-21(22)25(28)31/h1-10,16-18,24H,11-15H2,(H,27,30)

InChI Key

YOMHNEGCTHBVHV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CNC(=O)CCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Origin of Product

United States

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